

troubleshooting common issues in soil sample analysis from contaminated Ukrainian sites

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Compound of Interest

Compound Name: *u Kraine*

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Technical Support Center: Analysis of Contaminated Ukrainian Soil Samples

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing soil samples from contaminated sites in Ukraine. The complex nature of these samples, often containing a mixture of heavy metals, organic explosives, and potentially radionuclides, presents unique analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants I should expect in soil samples from conflict-affected areas in Ukraine?

A1: Soil contamination in these regions is often a complex mixture resulting from military activities. You should anticipate the presence of:

- **Heavy Metals:** Lead (Pb), zinc (Zn), cadmium (Cd), copper (Cu), nickel (Ni), and antimony (Sb) are commonly found, originating from ammunition, military vehicle debris, and other conflict-related materials.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Organic Explosives:** Residues of 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT), and 1,3,5-trinitro-1,3,5-triazacyclohexane (RDX) are prevalent.[\[1\]](#) These compounds can persist

in the soil for extended periods.

- **Petroleum Hydrocarbons:** Fuel and lubricant spills from military vehicles contribute to soil contamination.
- **Radionuclides:** Depending on the specific location and history of conflict, there may be a risk of radionuclide contamination.

Q2: My sample results are inconsistent between replicates. What are the likely causes?

A2: Inconsistent results often stem from the heterogeneous nature of soil from contaminated sites and issues with sample preparation. Key factors include:

- **Sample Heterogeneity:** Contaminants are often not evenly distributed. "Hot spots" of high concentration can exist in close proximity to areas with low concentration. Ensure thorough homogenization of the entire sample before taking a subsample for analysis.
- **Incorrect Sampling:** Inconsistent sampling depth can lead to variability, as some contaminants may be more concentrated in the near-surface layer (top 15 cm).[\[4\]](#)
- **Inadequate Homogenization:** For solid samples, proper milling and mixing are crucial. For composted or organic-rich soils, specialized equipment like a Wiley mill may be necessary to achieve homogeneity.[\[5\]](#)

Q3: How can I assess the environmental risk of the heavy metals I'm detecting? Is total concentration enough?

A3: Total metal concentration does not always reflect the true environmental risk. It is crucial to assess the bioavailability of the metals, which is the fraction that is soluble and can be taken up by organisms. A common technique for this is sequential extraction. This procedure separates heavy metals into different fractions based on how strongly they are bound to the soil matrix:

- **Exchangeable and Carbonate-Bound:** Weakly bound and readily bioavailable.
- **Iron and Manganese Oxide-Bound:** Released under reducing conditions.
- **Organically-Bound:** Released upon decomposition of organic matter.

- Residual: Tightly bound within the mineral structure of the soil and generally not bioavailable.

Troubleshooting Guides

Heavy Metal Analysis by ICP-OES/ICP-MS

Problem: Signal suppression or enhancement (matrix effects) leading to inaccurate quantification.

Cause: High concentrations of dissolved solids and easily ionizable elements in the digested soil samples can interfere with the plasma's ionization equilibrium.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Solution:

| Troubleshooting Step | Description |
|---|--|
| Sample Dilution | Diluting the sample reduces the concentration of interfering matrix components. This is a simple first step but may lower your analyte concentration below the detection limit. [6] |
| Internal Standardization | Add an element that is not present in the sample but has similar ionization properties to the analytes of interest. The internal standard (ISTD) signal is used to correct for fluctuations in instrument performance and matrix effects. [6] [9] |
| Matrix-Matching | Prepare calibration standards in a matrix that closely resembles the sample matrix. This can be challenging for highly variable soil samples. |
| Collision/Reaction Cell (CRC) Technology (ICP-MS) | Use of a collision/reaction cell with a gas like helium can effectively remove polyatomic interferences that can overlap with the analyte signal. [6] |
| Optimization of Instrumental Parameters | Adjusting plasma power, nebulizer gas flow rate, and torch position can improve ionization efficiency and reduce matrix effects. [6] |

Problem: Incomplete digestion of soil samples using microwave-assisted methods.

Cause: Highly resistant minerals like quartz and silicates, or a high organic matter content, may not be fully broken down by standard acid digestion procedures (e.g., EPA Method 3051A).[\[10\]](#)
[\[11\]](#)

Solution:

| Troubleshooting Step | Description |
|---|---|
| Choice of Acids | For silicate-based soils, the addition of hydrofluoric acid (HF) may be necessary for complete digestion. Caution: HF is extremely hazardous and requires specialized safety precautions. |
| Increase Digestion Time and Temperature | Within the safety limits of your microwave system, increasing the digestion time and temperature can improve the breakdown of resistant materials. |
| Sample Size Reduction | For soils with high organic content or that are highly reactive, reducing the sample size can prevent excessive pressure buildup in the digestion vessel. [10] [11] |

Organic Explosives Analysis by GC-MS

Problem: Low recovery of explosive compounds during sample extraction.

Cause: Explosives can be strongly adsorbed to soil particles, especially in soils with high clay or organic matter content. The choice of extraction solvent and technique is critical.

Solution:

| Troubleshooting Step | Description |
|----------------------------------|--|
| Solvent Selection | Acetone is a commonly used and effective solvent for extracting TNT and related compounds from soil. [12] |
| Extraction Technique | Sonication can be used to enhance the extraction of explosives from the soil matrix. Solid-phase microextraction (SPME) is another technique that can be used for sensitive analysis of explosives in soil. [13] [14] [15] |
| Control of Extraction Parameters | Factors such as temperature and extraction time must be carefully controlled for reproducible results, especially with SPME. [13] |

Problem: Contamination and interference peaks in the chromatogram.

Cause: Contaminants can be introduced from various sources, including laboratory materials and the sample matrix itself.

Solution:

| Troubleshooting Step | Description |
|--------------------------------|---|
| Material Blank Analysis | Analyze blanks of all materials used in sample preparation (e.g., syringe filters, gloves, vials) to identify potential sources of contamination. Some laboratory plastics can leach compounds that interfere with the analysis. [16] |
| Sample Cleanup | Use solid-phase extraction (SPE) cartridges to remove interfering compounds from the sample extract before GC-MS analysis. |
| Selective Ion Monitoring (SIM) | Operate the mass spectrometer in SIM mode to selectively monitor for the characteristic ions of the target explosive compounds, which can improve sensitivity and reduce the impact of co-eluting interferences. |

Radionuclide Analysis by Gamma and Alpha Spectrometry

Problem: Inaccurate activity determination in gamma spectrometry.

Cause: Variations in sample density and composition can affect the self-absorption of gamma rays, leading to errors in quantification.

Solution:

| Troubleshooting Step | Description |
|-----------------------|--|
| Sample Preparation | Samples should be dried to a constant weight, homogenized by grinding, and packed into a standardized counting geometry. For soils with high organic content, ashing at 400°C may be necessary. [17] |
| Density Correction | Use appropriate attenuation and geometry correction algorithms in your analysis software to account for differences in sample density compared to your calibration standards. |
| Calibration Standards | Calibrate your detector using standards that have a similar matrix (density and composition) and geometry to your samples. |

Problem: Poor resolution and peak tailing in alpha spectrometry.

Cause: Alpha particles are easily attenuated, and a thick or uneven sample source will result in poor energy resolution and low-energy peak tailing.

Solution:

| Troubleshooting Step | Description |
|----------------------------------|---|
| Rigorous Sample Preparation | The sample must undergo complete dissolution, often involving aggressive acid digestion and sometimes high-temperature fusion, to bring all radionuclides into solution. [18] |
| Chemical Separation | Use techniques like ion-exchange or extraction chromatography to separate the radionuclide of interest from the bulk sample matrix and other interfering radionuclides. [18] [19] |
| Thin, Uniform Source Preparation | The final source for counting must be very thin and uniform. This is a critical step for achieving good results in alpha spectrometry. [19] |

Quantitative Data Summary

The following tables provide an overview of typical heavy metal concentrations found in military-impacted soils. These values can serve as a general guide, but concentrations at specific sites can vary significantly.

Table 1: Heavy Metal Concentrations in Soils from Military Sites (mg/kg)

| Metal | Concentration Range (mg/kg) | Reference |
|--------------|-----------------------------|----------------------|
| Lead (Pb) | 2.01 - 390 | [2] |
| Zinc (Zn) | 3.9 - 26 | [20] |
| Copper (Cu) | 6.2 - 25.9 | [20] |
| Cadmium (Cd) | 5.73 - 39.07 | [2] |
| Nickel (Ni) | 3.12 - 152.15 | [2] |

Table 2: Heavy Metal Concentrations in War-Affected Ukrainian Soils (Compared to Maximum Permissible Concentration - MPC)

| Metal | Region | Concentration (Multiple of MPC) | Reference |
|----------------|----------------|---------------------------------|---------------------|
| Lead (Pb) | Dnipropetrovsk | 3.9 | [3] |
| Lead (Pb) | Chernihiv | 2.0 | [3] |
| Nickel (Ni) | Dnipropetrovsk | 1.8 | [3] |
| Nickel (Ni) | Sumy | High | [3] |
| Manganese (Mn) | Dnipropetrovsk | 1.4 | [3] |

Experimental Protocols

Protocol 1: Microwave-Assisted Acid Digestion for Heavy Metal Analysis (Adapted from EPA Method 3051A)

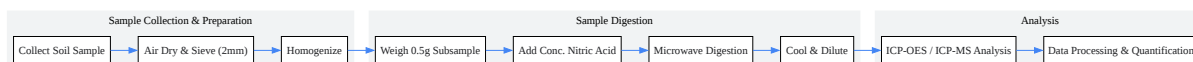
- **Sample Preparation:** Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
- **Weighing:** Accurately weigh approximately 0.5 g of the homogenized soil sample into a clean microwave digestion vessel.
- **Acid Addition:** Add 10 mL of concentrated nitric acid (HNO_3) to the vessel. If a more aggressive digestion is needed for silicate matrices, consult safety protocols for the addition of hydrofluoric acid (HF).
- **Microwave Digestion:** Seal the vessel and place it in the microwave unit. Program the microwave to ramp to a specified temperature (e.g., 175 °C) and hold for a set time (e.g., 10 minutes). Follow the manufacturer's instructions for your specific microwave system.[\[11\]](#)
- **Cooling and Dilution:** After the program is complete, allow the vessel to cool to room temperature. Carefully open the vessel in a fume hood. Dilute the digestate to a final volume (e.g., 50 mL) with deionized water.
- **Analysis:** The diluted sample is now ready for analysis by ICP-OES or ICP-MS.

Protocol 2: Acetone Extraction for GC-MS Analysis of TNT in Soil

- **Sample Preparation:** Air-dry the soil sample and gently disaggregate it.
- **Weighing:** Weigh approximately 10 g of the soil sample into an extraction jar.
- **Extraction:** Add a known volume of acetone (e.g., 25 mL) to the jar. Seal the jar and shake vigorously for a specified time (e.g., 3-5 minutes).[\[12\]](#)
- **Settling:** Allow the soil particles to settle for at least five minutes.[\[21\]](#)
- **Filtration:** Draw the acetone extract from above the settled soil layer using a syringe and pass it through a 0.45 μm filter to remove fine particles.[\[12\]](#)[\[21\]](#)

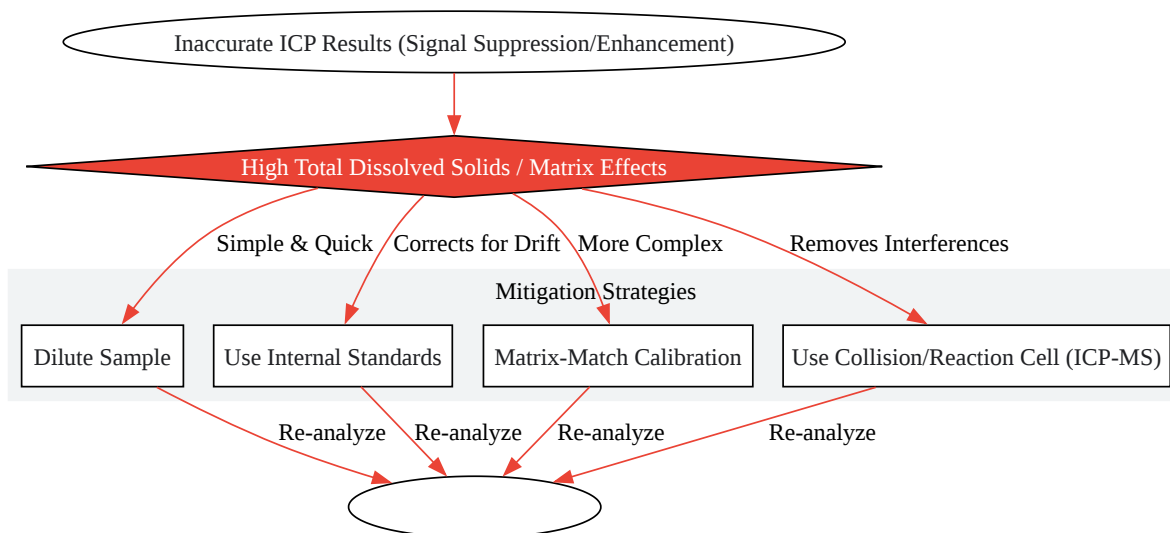
- Analysis: The filtered extract is ready for direct injection into the GC-MS or for further cleanup and concentration steps if necessary.

Visualizations



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Caption: Workflow for Heavy Metal Analysis in Soil Samples.



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Caption: Troubleshooting Matrix Effects in ICP Analysis.

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